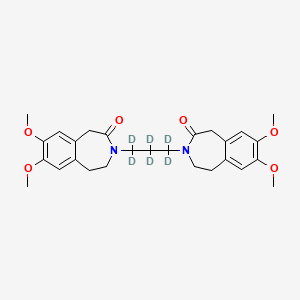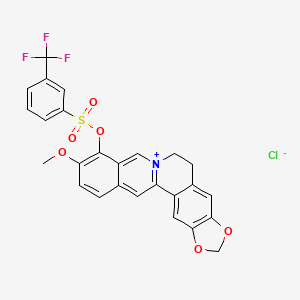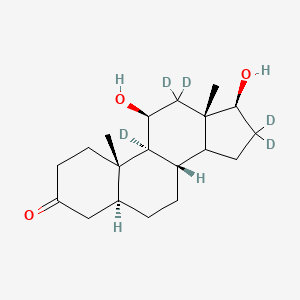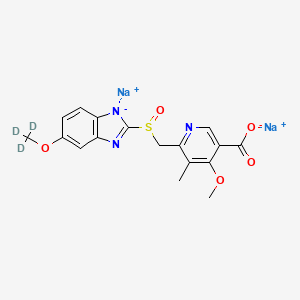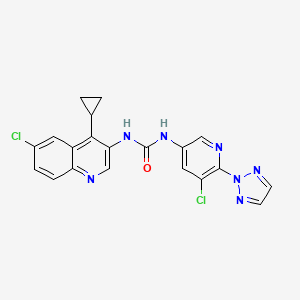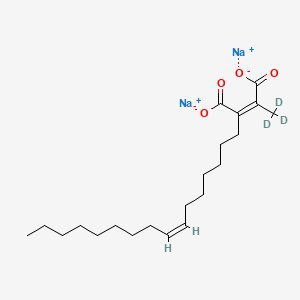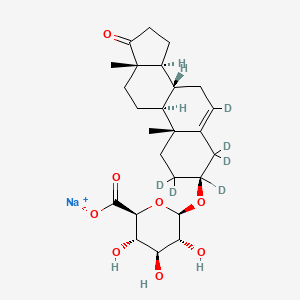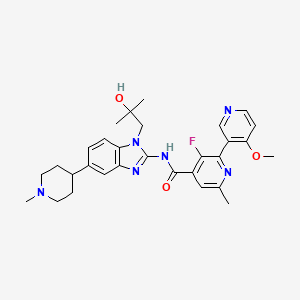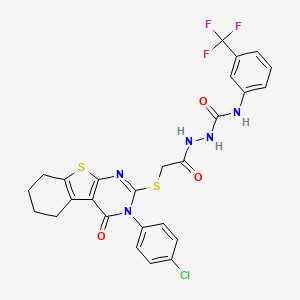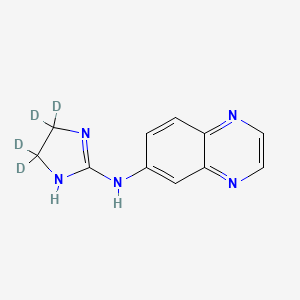
Bcn-SS-nhs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCN-SS-NHS, also known as bicyclo[6.1.0]non-4-yne-succinimidyl ester, is a cleavable linker vital in the synthesis of antibody-drug conjugates (ADCs). This compound joins cytotoxic drugs to antibodies, enabling precise delivery to cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BCN-SS-NHS is synthesized through a series of chemical reactions involving the formation of a bicyclo[6.1.0]non-4-yne (BCN) group and its subsequent attachment to a succinimidyl ester (NHS) group. The synthesis typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of cycloaddition reactions.
Attachment to NHS Group: The BCN group is then reacted with N-hydroxysuccinimide (NHS) under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing
Analyse Chemischer Reaktionen
Types of Reactions
BCN-SS-NHS undergoes various chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages.
Cleavage Reactions: The disulfide bond in this compound can be cleaved under reducing conditions, releasing the attached drug.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction is typically carried out under mild conditions without the need for a catalyst.
Cleavage Reaction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
SPAAC Reaction: The major product is a stable triazole linkage between the BCN and azide groups.
Cleavage Reaction: The major products are the released drug and the cleaved linker
Wissenschaftliche Forschungsanwendungen
BCN-SS-NHS has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Integral in the development of ADCs for targeted cancer therapy, ensuring precise delivery of cytotoxic drugs to cancer cells.
Industry: Utilized in the production of diagnostic tools and biosensors
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
BCN-SS-NHS is unique compared to other similar compounds due to its cleavable nature and high reactivity in SPAAC reactions. Similar compounds include:
Dibenzocyclooctyne (DBCO)-NHS: Another cleavable linker used in ADC synthesis, but with different reactivity and stability profiles.
Tetrazine-NHS: Used in bioorthogonal chemistry, but with different reaction mechanisms and applications.
This compound stands out due to its optimal balance of stability and reactivity, making it highly effective in ADC synthesis and other bioconjugation applications .
Eigenschaften
Molekularformel |
C20H26N2O6S2 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C20H26N2O6S2/c23-17-7-8-18(24)22(17)28-19(25)9-11-29-30-12-10-21-20(26)27-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,26)/t14-,15+,16? |
InChI-Schlüssel |
LDUOFTPHQYSEJW-XYPWUTKMSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCSSCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)

